Cas no 2320522-85-6 (N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine)
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine
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- Inchi: 1S/C10H9ClN4/c1-7-4-10(14-6-13-7)15-9-3-2-8(11)5-12-9/h2-6H,1H3,(H,12,13,14,15)
- InChI Key: LYZWICUAHZLRGH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)NC1C=C(C)N=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 202
- XLogP3: 2.4
- Topological Polar Surface Area: 50.7
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6616-7443-2μmol |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-5μmol |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-10μmol |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-20μmol |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-1mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-2mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-3mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-4mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-5mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6616-7443-10mg |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |
2320522-85-6 | 10mg |
$118.5 | 2023-09-07 |
N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine
N-(5-Chloropyridin-2-yl)-6-Methylpyrimidin-4-Amine: A Comprehensive Overview
The compound N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine (CAS No. 2320522-85-6) is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied for their unique chemical properties and biological activities. The molecule consists of a pyrimidine ring fused with a pyridine ring, substituted with a chlorine atom at the 5-position and a methyl group at the 6-position, along with an amine group at the 4-position. These structural features make it a promising candidate for research in drug discovery, agrochemicals, and materials science.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine with unprecedented accuracy. For instance, density functional theory (DFT) calculations have revealed that the compound exhibits significant π-electron delocalization across its aromatic rings, which enhances its stability and reactivity. This property is particularly valuable in catalytic applications, where electron-rich aromatic systems are often employed to facilitate redox reactions.
In the field of pharmacology, N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine has shown potential as a lead compound for the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound can selectively inhibit certain kinase targets, suggesting its potential as a therapeutic agent. Furthermore, its ability to penetrate cellular membranes efficiently makes it a promising candidate for drug delivery systems.
The synthesis of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the condensation of 5-chloropyridine derivatives with aldehyde or ketone precursors under acidic or basic conditions. The reaction conditions are carefully optimized to ensure high yields and selectivity, which are critical for large-scale production. Recent innovations in green chemistry have also led to the development of more sustainable synthesis routes, reducing the environmental footprint of this compound's production.
From an environmental perspective, understanding the fate and transport of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amines in natural ecosystems is essential for assessing its potential impact on aquatic and terrestrial organisms. Studies conducted under controlled laboratory conditions have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in the environment. However, further research is needed to evaluate its behavior under field conditions and to develop strategies for mitigating any adverse effects.
In conclusion, N-(5-chloropyridin-2-yli)-6-methylpyrimidin-n-amines (CAS No. 2320522856) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in computational modeling and synthetic methodologies, position it as a key player in future scientific endeavors. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel drugs, agrochemicals, and advanced materials.
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